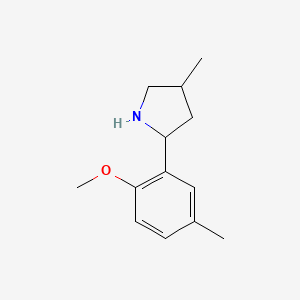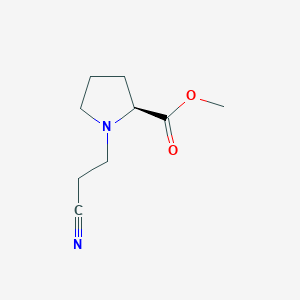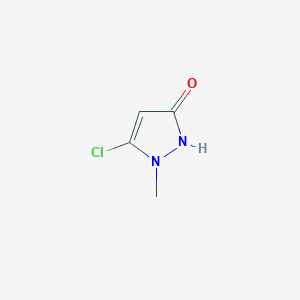
5-Chloro-1-methyl-1H-pyrazol-3(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Chloro-1-methyl-1H-pyrazol-3(2H)-one is a heterocyclic compound with the molecular formula C4H5ClN2O It is a derivative of pyrazolone, characterized by the presence of a chlorine atom at the 5th position and a methyl group at the 1st position of the pyrazolone ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1-methyl-1H-pyrazol-3(2H)-one can be achieved through several methods. One common approach involves the reaction of 3-chloro-5-nitro-1H-pyrazole with tin(II) chloride dihydrate in methanol at room temperature. The reaction mixture is stirred for six hours, followed by neutralization with sodium carbonate and extraction with ethyl acetate. The organic phases are then combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency.
化学反应分析
Types of Reactions
5-Chloro-1-methyl-1H-pyrazol-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazolone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as tin(II) chloride and iron powder are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include various substituted pyrazolones, which can be further functionalized for specific applications in medicinal chemistry and materials science.
科学研究应用
5-Chloro-1-methyl-1H-pyrazol-3(2H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 5-Chloro-1-methyl-1H-pyrazol-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes, affecting biochemical pathways related to inflammation, microbial growth, and other biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
相似化合物的比较
Similar Compounds
- 5-Chloro-1H-pyrazol-3-amine
- 5-Chloro-1H-pyrazol-3-carboxylic acid
- 5-Chloro-1H-pyrazol-3-ol
Uniqueness
5-Chloro-1-methyl-1H-pyrazol-3(2H)-one is unique due to the presence of both a chlorine atom and a methyl group on the pyrazolone ring. This specific substitution pattern imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
分子式 |
C4H5ClN2O |
|---|---|
分子量 |
132.55 g/mol |
IUPAC 名称 |
3-chloro-2-methyl-1H-pyrazol-5-one |
InChI |
InChI=1S/C4H5ClN2O/c1-7-3(5)2-4(8)6-7/h2H,1H3,(H,6,8) |
InChI 键 |
UNQBLTIJPNKKBZ-UHFFFAOYSA-N |
规范 SMILES |
CN1C(=CC(=O)N1)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


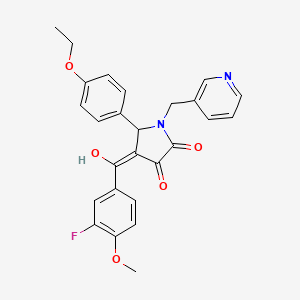
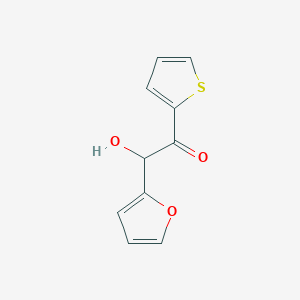
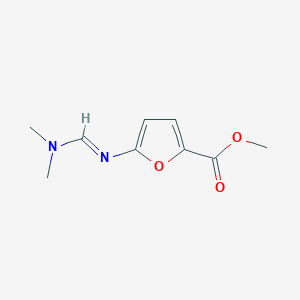
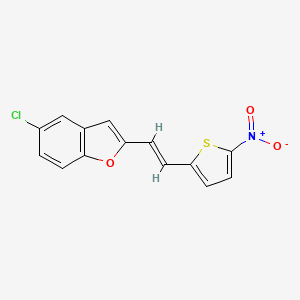
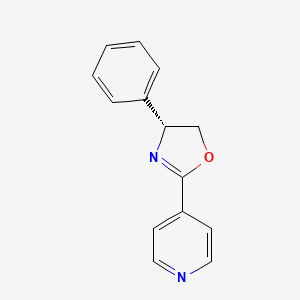
![(4Z)-4-[(2,6-dimethoxyphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B12880382.png)
![6a-Methyl-2-phenyl-3,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrole](/img/structure/B12880393.png)
![Bis[o-(N-ethylformimidoyl)phenolato]palladium](/img/structure/B12880400.png)
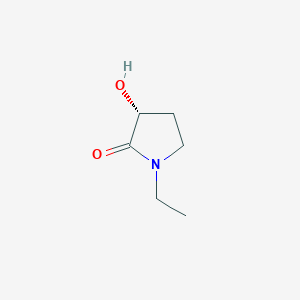

![1-[1-(4-Methylbenzene-1-sulfonyl)-5-(naphthalen-2-yl)-1H-pyrrol-2-yl]ethan-1-one](/img/structure/B12880416.png)
![3-Isopropyl-1,2,4,5-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B12880419.png)
